![molecular formula C14H9ClN2O2 B13179890 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13179890.png)
1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,5-a]pyridine core substituted with a 4-chlorophenyl group at position 1 and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The imidazo[1,5-a]pyridine scaffold is known for its bioactivity, particularly in kinase inhibition and antimicrobial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid can be synthesized through various methods, including cyclocondensation, cycloaddition, and oxidative cyclization reactions. A common synthetic route involves the cyclocondensation of 4-chlorobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst, followed by oxidation to form the imidazo[1,5-a]pyridine core. The carboxylic acid group can be introduced via carboxylation reactions using carbon dioxide under high pressure .
Industrial Production Methods: Industrial production typically involves scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method often employs automated systems to control reaction conditions precisely, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxides of the imidazo[1,5-a]pyridine core.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with various molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Structural Analogs within the Imidazo[1,5-a]pyridine Family
(a) 1-(Thiophen-2-yl)imidazo[1,5-a]pyridine-3-carboxylic Acid
- Structure : Substitutes the 4-chlorophenyl group with a thiophen-2-yl ring.
- Molecular Formula : C₁₂H₈N₂O₂S (vs. C₁₄H₉ClN₂O₂ for the target compound).
- This may alter solubility and binding affinity in biological systems .
(b) 3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic Acid
- Structure : Replaces the 4-chlorophenyl group with a trifluoromethyl (-CF₃) group at position 3.
- Impact : The -CF₃ group is strongly electron-withdrawing, enhancing acidity (pKa reduction) and lipophilicity. Such modifications are critical in optimizing pharmacokinetic profiles .
(c) 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
- Structure : Features a 4-chlorophenyl group at position 3 and a carbaldehyde (-CHO) at position 1.
- Functional Contrast : The carbaldehyde group offers reactivity for further derivatization (e.g., Schiff base formation), unlike the carboxylic acid, which is prone to ionization at physiological pH .
Compounds with Varied Heterocyclic Cores
(a) 5-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic Acid
- Core Structure : Replaces imidazo[1,5-a]pyridine with a triazolo[1,5-a]pyrimidine system.
- Implications : The triazole ring enhances hydrogen-bonding capacity, while the pyrimidine moiety may improve metabolic stability. Such differences could lead to divergent biological target selectivity .
(b) 1-Oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic Acid
- Structure : Incorporates a benzo-fused imidazo[1,2-a]pyridine core with a ketone group.
- Synthetic Efficiency: This derivative is synthesized via a one-pot method, offering higher atom economy compared to traditional multi-step imidazo[1,5-a]pyridine syntheses .
Positional Isomers and Substitution Patterns
(a) 6-Chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylic Acid
- Substitution : Chlorine at position 6 and phenyl at position 2 (vs. 4-chlorophenyl at position 1 in the target compound).
- Activity Considerations : Positional changes in substituents significantly alter steric interactions. For example, the 6-chloro group may hinder binding to flat aromatic pockets in enzymes .
Biological Activity
1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features an imidazo[1,5-a]pyridine core with a 4-chlorophenyl substituent and a carboxylic acid group. Its chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the imidazo[1,5-a]pyridine scaffold followed by functionalization at the 3-position with a carboxylic acid group. Various synthetic routes have been explored, focusing on optimizing yields and minimizing environmental impact.
Antitumor Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit significant antitumor properties. For instance, compounds related to this compound have shown potent activity against various cancer cell lines. A study noted that these compounds could induce apoptosis in cancer cells, with IC50 values ranging from 0.01 µM to 49.85 µM depending on the specific derivative and cell line tested .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 0.39 |
Related pyrazole derivatives | MCF-7 | 0.46 |
Aurora-A kinase inhibitor derivative | NCI-H460 | 0.16 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In particular, some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis (Mtb), suggesting potential in treating tuberculosis . The mechanism appears to involve inhibition of bacterial growth through interference with cellular processes.
Cholinesterase Inhibition
Imidazo[1,5-a]pyridine derivatives are known for their cholinesterase inhibitory activities. Studies have shown that certain compounds within this class can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets for treating neurodegenerative diseases such as Alzheimer's .
Compound | Target | IC50 (µM) |
---|---|---|
Imidazo[1,5-a]pyridine derivative | AChE | 79 |
Imidazo[1,5-a]pyridine derivative | BChE | 65 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications to the imidazo ring or the chlorophenyl substituent can significantly alter potency and selectivity against various biological targets:
- Substituent Effects : Electron-withdrawing groups enhance activity against certain cancer cell lines.
- Ring Modifications : Altering the nitrogen positions in the imidazo ring can improve binding affinity for targets like AChE.
Case Study 1: Antitumor Efficacy
In a recent study evaluating several imidazo derivatives, researchers found that compounds with a similar structure to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and reported a correlation between structural modifications and increased efficacy .
Case Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinesterase inhibitory effects of various imidazo derivatives. The study employed molecular docking techniques alongside enzyme assays to determine binding affinities and inhibition constants. Results indicated that specific modifications led to enhanced selectivity for AChE over BChE, suggesting potential therapeutic applications in neurodegenerative disorders .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 1-(4-chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid?
The compound is typically synthesized via multicomponent or one-pot reactions. A common approach involves condensation of 4-chlorophenyl-substituted precursors with imidazo[1,5-a]pyridine intermediates. For example, potassium carbonate in DMF at 65°C facilitates nucleophilic substitution reactions, achieving moderate yields (~29%) when coupling chloro-pyrimidine derivatives with pyrrolidin-3-yl acetamide intermediates . Optimizing solvent polarity and base strength (e.g., using Cs₂CO₃ instead of K₂CO₃) can improve reaction efficiency .
Q. How is the structural identity of this compound confirmed post-synthesis?
Characterization relies on a combination of spectroscopic and analytical techniques:
- NMR : 1H and 13C NMR verify aromatic proton environments and carbonyl/carboxylic acid groups.
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., exact mass 301.0784 for related derivatives) .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, such as chlorophenyl spatial orientation .
Q. What preliminary biological assays are recommended for evaluating its activity?
Initial screening should focus on target-agnostic assays:
- Kinase inhibition : Test against EphB or VEGFR2 kinases using enzymatic assays (IC₅₀ determination) .
- Cannabinoid receptor modulation : Competitive binding assays with CB1 receptor antagonists (e.g., radioligand displacement) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2 or HeLa) to identify baseline toxicity .
Advanced Research Questions
Q. How can reaction yields be optimized for sterically hindered derivatives?
Steric hindrance in the chlorophenyl or imidazo-pyridine moieties often reduces yields. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves homogeneity (e.g., 30% yield increase in imidazo[1,5-a]pyridine derivatives) .
- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted analogs .
- Solvent optimization : Polar aprotic solvents like DMA or NMP improve solubility of bulky intermediates .
Q. How do structural modifications influence bioactivity in this compound class?
Structure-activity relationship (SAR) studies reveal critical pharmacophores:
- Chlorophenyl position : Para-substitution (4-chloro) enhances kinase inhibition compared to ortho/meta positions (e.g., 10-fold higher VEGFR2 activity) .
- Carboxylic acid replacement : Esterification (e.g., ethyl ester) reduces cytotoxicity but improves blood-brain barrier penetration in neuroactive analogs .
- Heterocyclic fusion : Pyrazolo[1,5-a]pyridine cores show superior EphB1 binding (Kᵢ = 12 nM) compared to imidazo[1,5-a]pyridines .
Q. How should contradictory data on cytotoxicity and kinase inhibition be resolved?
Discrepancies often arise from assay conditions or impurity profiles:
- Purity validation : Use HPLC (>95% purity) to rule out byproduct interference .
- Dose-response curves : Compare IC₅₀ values across multiple cell lines (e.g., NIH/3T3 vs. MCF-7) to identify cell-type specificity .
- Off-target profiling : Screen against unrelated kinases (e.g., PKA or PKC) to confirm selectivity .
Q. What computational methods predict the compound’s metabolic stability?
- In silico ADMET : Tools like SwissADME estimate LogP (2.1–2.5) and aqueous solubility (-4.2 LogS), indicating moderate bioavailability .
- CYP450 metabolism : Molecular docking with CYP3A4 identifies potential oxidation sites (e.g., imidazole ring) prone to Phase I metabolism .
- Molecular dynamics (MD) : Simulates binding stability with target kinases (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
Q. What strategies stabilize the carboxylic acid group during storage?
- Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) prevents hydrolysis .
- Protective groups : Use tert-butyl esters during synthesis; cleave post-purification with TFA .
- Storage conditions : -20°C under nitrogen atmosphere minimizes decarboxylation .
Q. Methodological Considerations
- Synthetic reproducibility : Cross-validate reaction conditions (e.g., inert atmosphere, moisture control) to ensure consistency .
- Data cross-referencing : Compare NMR shifts and bioactivity data with structurally related compounds (e.g., imidazo[1,2-a]pyridine-3-carboxylic acid derivatives) .
- Ethical reporting : Disclose all synthetic byproducts and assay limitations to avoid overinterpretation .
Properties
Molecular Formula |
C14H9ClN2O2 |
---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
1-(4-chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-6-4-9(5-7-10)12-11-3-1-2-8-17(11)13(16-12)14(18)19/h1-8H,(H,18,19) |
InChI Key |
PZXRLVYHTHDHAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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